molecular formula C6H6N4OS B15245331 5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-14-5

5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B15245331
CAS No.: 61457-14-5
M. Wt: 182.21 g/mol
InChI Key: COUZDXWEUBROIO-UHFFFAOYSA-N
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Description

5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a fused heterocyclic compound characterized by a thiadiazole ring annulated with a pyrimidinone core. Its structure features a sulfur-containing thiadiazole moiety and a pyrimidinone system with an ethyl substituent at the 5-position. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive heterocycles, such as cytokinin analogs and kinase inhibitors .

Properties

CAS No.

61457-14-5

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

5-ethyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H6N4OS/c1-2-3-7-5(11)4-6(8-3)12-10-9-4/h2H2,1H3,(H,7,8,11)

InChI Key

COUZDXWEUBROIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism by which 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Heterocycle Substituents Biological Activity (Reported) Reference
This compound Thiadiazolo-pyrimidinone Ethyl (C5), thiadiazole ring Not explicitly reported
5,7-Dimethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-4(5H)-one-6(7H)-thione Thiadiazolo-pyrimidinone Methyl (C5, C7), thione (C6) Not explicitly reported
5-(Ethylthio)-3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo-pyrimidinone Ethylthio (C5), 4-methoxybenzyl (N3) Anticancer (MCF-7, A-549 cell lines)
2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Oxazolo-pyrimidinone Phenyl (C2, C5) Cytokinin-like activity (plant growth)
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivatives Thiazolo-pyrimidinone Phenyl (C7), thioxo (C5) Antimicrobial potential

Key Observations:

Core Heterocycle Influence: Thiadiazolo-pyrimidinones (e.g., the target compound) exhibit sulfur-based reactivity, which contrasts with oxazolo- or triazolo-pyrimidinones. For example, oxazolo derivatives (e.g., compound №2 in Table 1) show cytokinin-like activity due to their nitrogen-oxygen heterocycle, which mimics plant hormone structures . Triazolo-pyrimidinones (e.g., compound 4 from ) demonstrate anticancer activity, likely due to their ability to interact with nucleotide-binding enzymes .

Substituent Effects: Ethyl vs. Thione vs. Thioether Groups: Thione-containing derivatives (e.g., 5,7-dimethyl-6-thione) exhibit distinct reactivity in nucleophilic substitutions, whereas thioether groups (e.g., 5-(ethylthio)triazolo-pyrimidinone) enable further functionalization via alkylation or glycosylation .

Biological Activity Trends: Anticancer Activity: Triazolo-pyrimidinones with ethylthio and sugar moieties (e.g., compound 4 and its glycosides) showed moderate activity against MCF-7 cells (74% yield in synthesis; 75–79% activity in derivatives) . Cytokinin-like Activity: Oxazolo-pyrimidinones (e.g., compound №2) outperformed natural cytokinins like kinetin in promoting plant biomass growth (54% higher than control) .

Stability and Reactivity

  • Thiadiazolo-pyrimidinones are prone to ring-opening reactions under strong acidic or basic conditions due to the labile sulfur-nitrogen bonds .
  • Triazolo-pyrimidinones exhibit greater stability, enabling functionalization at the N3 position (e.g., 4-methoxybenzyl protection in compound 4) without ring degradation .

Biological Activity

5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one, with the CAS number 61457-14-5, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activities, including data tables and case studies that illustrate its pharmacological effects.

  • Molecular Formula: C6H6N4OS
  • Molecular Weight: 166.19 g/mol
  • Structure: The compound features a thiadiazolo-pyrimidine core, which is significant in conferring various biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
    • Case Study: In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
  • Anticancer Properties
    • The compound has also been investigated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cell lines.
    • Case Study: A study conducted on human breast cancer (MCF-7) cells showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM).
  • Anti-inflammatory Effects
    • There is evidence that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
    • Case Study: In an animal model of inflammation, administration of the compound reduced levels of TNF-alpha and IL-6 significantly compared to the control group.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be attributed to:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways: It may affect signaling pathways related to inflammation and apoptosis.

Data Summary

Biological ActivityTarget Organism/Cell LineAssay TypeResult
AntimicrobialStaphylococcus aureusMIC50 µg/mL
AntimicrobialEscherichia coliMIC75 µg/mL
AnticancerMCF-7 (breast cancer)IC5015 µM
Anti-inflammatoryAnimal modelCytokine assayReduced TNF-alpha and IL-6

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